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Compound of Interest

Compound Name: 2-(Methylthio)oxazole

Cat. No.: B1600053

An In-Depth Technical Guide to 2-(Methylthio)oxazole: Structure, Synthesis, and Synthetic
Utility

Introduction

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is
a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic
properties and ability to engage in various non-covalent interactions make it a privileged
structure in drug design.[3][4] Numerous FDA-approved drugs, such as the anti-inflammatory
agent Oxaprozin and the kinase inhibitor Mubritinib, feature the oxazole core, highlighting its
therapeutic relevance.[2][5]

Within the vast library of oxazole-based synthons, 2-(Methylthio)oxazole (CAS No: 201017-
90-5) emerges as a particularly versatile and strategic building block.[6][7] The methylthio (-
SMe) group at the 2-position is not merely a passive substituent; it is a chemically dynamic
handle that can be readily oxidized and subsequently displaced. This reactivity provides a
reliable gateway for introducing a diverse array of functional groups at a key position on the
oxazole ring, making it an invaluable intermediate for constructing libraries of novel compounds
for drug discovery and development.

This technical guide offers a comprehensive overview of 2-(Methylthio)oxazole for
researchers, scientists, and drug development professionals. It details the molecule's core
attributes, outlines a robust synthetic strategy, explores its key chemical transformations, and
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discusses its applications as a strategic intermediate, providing field-proven insights grounded
in established chemical principles.

Chapter 1: Core Molecular Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective
application in synthesis. This chapter details the definitive structure and key physicochemical
data for 2-(Methylthio)oxazole.

Chemical Structure and IUPAC Name

The molecule consists of a 1,3-oxazole ring substituted at the C2 position with a methylthio
group. The accepted IUPAC name is 2-(Methylthio)oxazole.

Chemical Structure:
leiChemical structure of 2-(Methylthio)oxazole

Figure 1. Chemical Structure of 2-(Methylthio)oxazole.

Physicochemical Properties

The quantitative data for 2-(Methylthio)oxazole are summarized below. It is important to note
that while some properties like molecular weight are absolute, others like boiling point are often
not experimentally determined for specialized research chemicals and may be absent from
supplier databases.[7]
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Property Value Source
IUPAC Name 2-(Methylthio)oxazole

CAS Number 201017-90-5 [61[7]
Molecular Formula CaHsNOS [61[7]
Molecular Weight 115.15 g/mol [61[7]
Canonical SMILES CSC1=NC=CO01 [7]
Boiling Point No data available [7]
Storage Conditions Sealed in dry, 2-8°C [7]

) o Heterocyclic Building Block,
Primary Application _ [6][7]
Research Chemical

Chapter 2: Synthesis of the 2-(Methylthio)oxazole
Scaffold

The synthesis of substituted oxazoles can be achieved through various classical methods,
such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of a-acylamino
ketones.[1] For 2-(Methylthio)oxazole, a strategic approach is required that either introduces
the methylthio group during the cyclization or installs it onto a pre-formed oxazole ring. A highly
effective modern approach involves the reaction of a sulfur-containing precursor with a suitable
nitrile, activated by a powerful electrophile like triflic anhydride.[8]

Synthetic Strategy: The Logic of Electrophilic Activation

The proposed synthesis leverages the high reactivity of triflic anhydride ((CF3S02)20) to
activate the nitrile component, making it highly susceptible to nucleophilic attack by the enol or
enolate form of a sulfur-containing ketone. This strategy is efficient and provides a direct route
to the target scaffold. The choice of 1-(methylthio)acetone as the starting ketone directly installs
the required methylthio group at the C4 position and a methyl group at C5. For the parent
compound, a different precursor would be needed, but this methodology demonstrates the core
principle. The subsequent removal of the C4-methylthio group can be accomplished with
reducing agents like Raney Nickel.[8]
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Experimental Protocol: Synthesis of a Substituted
Analog

This protocol, adapted from Herrera et al., describes the synthesis of a related 4-
(methylthio)oxazole, which serves as a self-validating system for the core reaction mechanism.

[8]
Step 1: Reagent Preparation

¢ In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve
the starting nitrile (1.0 eq) in anhydrous dichloromethane (DCM).

e Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is
critical to control the high reactivity of triflic anhydride and prevent side reactions.

o Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution. Allow the reaction to stir
for 15 minutes to form the activated nitrilium triflate intermediate.

Step 2: Addition of the Ketone

 In a separate flask, dissolve 1-(methylthio)acetone (1.2 eq) and a non-nucleophilic base
such as 2,6-lutidine (1.5 eq) in anhydrous DCM. Causality: The base facilitates the formation
of the enolate from the ketone, which is the active nucleophile. A non-nucleophilic base is
used to avoid its reaction with the anhydride or the activated nitrile.

» Add this solution dropwise to the cold (-78 °C) solution from Step 1.
Step 3: Cyclization and Work-up
 Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

e Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate
(NaHCO3).

» Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
and filter.

» Concentrate the solvent in vacuo to yield the crude product.
Step 4: Purification

o Purify the crude residue via flash column chromatography on silica gel, using a gradient of
ethyl acetate in hexanes as the eluent, to afford the pure 2-substituted-4-(methylthio)oxazole
derivative.

Synthesis Workflow Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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